molecular formula C8H14O B130301 3,5-Dimethyl-1-hexyn-3-ol CAS No. 107-54-0

3,5-Dimethyl-1-hexyn-3-ol

Cat. No. B130301
CAS RN: 107-54-0
M. Wt: 126.2 g/mol
InChI Key: NECRQCBKTGZNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05647995

Procedure details

A solution of 12.6 g of 3,5-dimethyl-1-hexyn-3-ol (Aldrich Chemical Co.)(o.1 mole) and 1.5 g of t-butyl peroctoate dissolved in 35 g of denatured ethanol was added dropwise over 3.1 hours to a stirred solution containing 21.2 g of sodium hypophosphite monohydrate (0.2 mole), 40 g of denatured ethanol and 20 g of deionized water. The temperature was maintained at 80° C. throughout the addition. After completion of the addition, heating at 79°-80° C. was continued for 4.8 hours longer. A fine white precipitate formed in the reaction mixture during the addition and post heating. The reaction mixture was cooled and the precipitate was filtered off using a sintered glass funnel. The precipitate was washed on the funnel several times with fresh ethanol, air dried on the funnel for 2 hours and finally was dried in a vacuum oven at 1 mm Hg and 60° C. for 24 hours. Dry weight of the precipitate was 21.8 g, a white solid. The filtrate was concentrated on a rotary evaporator and then dried in a vacuum oven at 1 mm Hg at 60° C. for 22 hours to leave 9.6 g of a brittle, puffy, white solid. The precipitate was analyzed by 13C and 31P NMR and was identified as nearly pure disodium 3,5-dimethylhexyl-3-ol-1,1-diphosphinate, the product resulting from 1,1-diaddition of hypophosphite to the acetylenic bond of 3,5-dimethyl-1-hexyn-3-ol. Phosphorous 31NMR analysis of the dried filtrate from the reaction showed that about half of it was unreacted hypophosphite and the remaining half was organophosphorous compounds, probably 1,2-diadduct of hypophosphite to the acetylenic compound. Neglecting organophosphorous compounds in the filtrate, the yield of the main product was 72.2%.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
solvent
Reaction Step Two
[Compound]
Name
disodium 3,5-dimethylhexyl-3-ol-1,1-diphosphinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:9])([CH2:5][CH:6]([CH3:8])[CH3:7])[C:3]#[CH:4].O.[PH2:11]([O-:13])=[O:12].[Na+].O>C(O)C>[PH2:11]([O-:13])=[O:12].[CH3:1][C:2]([OH:9])([CH2:5][CH:6]([CH3:8])[CH3:7])[C:3]#[CH:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
CC(C#C)(CC(C)C)O
Name
Quantity
35 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
O.[PH2](=O)[O-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
O
Name
Quantity
40 g
Type
solvent
Smiles
C(C)O
Step Three
Name
disodium 3,5-dimethylhexyl-3-ol-1,1-diphosphinate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 3.1 hours to a stirred solution
Duration
3.1 h
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
heating at 79°-80° C.
CUSTOM
Type
CUSTOM
Details
A fine white precipitate formed in the reaction mixture during the addition and post
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
The precipitate was washed on the funnel several times with fresh ethanol, air
CUSTOM
Type
CUSTOM
Details
dried on the funnel for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
finally was dried in a vacuum oven at 1 mm Hg and 60° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Dry weight of the precipitate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 1 mm Hg at 60° C. for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
to leave 9.6 g of a brittle

Outcomes

Product
Details
Reaction Time
4.8 h
Name
Type
product
Smiles
[PH2](=O)[O-]
Name
Type
product
Smiles
CC(C#C)(CC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.